![molecular formula C19H26N4O2S B2737632 N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1797647-31-4](/img/structure/B2737632.png)
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which are important synthetic fragments for designing drugs, has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For instance, N-Boc-4-piperidinemethanol, which contains a tert-butyloxycarbonyl (t-BOC)-protecting group, can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide” includes a piperidine ring, which is a common structure in many pharmaceuticals .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development. The compound’s piperidine moiety can be modified to create novel pharmaceutical agents. Researchers explore its structural variations to design drugs targeting specific receptors or enzymes. Potential applications include antiviral, anticancer, and anti-inflammatory agents .
Spiropiperidines in Organic Synthesis
Spiropiperidines, a class of piperidine derivatives, have gained attention due to their unique three-dimensional structure. They serve as versatile building blocks in organic synthesis. Researchers use them to construct complex molecules, such as natural products and bioactive compounds. Applications range from total synthesis to drug discovery .
Condensed Piperidines: Bridging Rings
Condensed piperidines involve fusing the piperidine ring with other heterocycles or aromatic systems. These bridged structures offer diverse reactivity and biological properties. Researchers explore their use in designing enzyme inhibitors, antipsychotic drugs, and other therapeutics .
Piperidinones: Bioactive Scaffolds
Piperidinones, which contain a ketone group within the piperidine ring, exhibit interesting biological activities. They serve as scaffolds for drug development. Researchers investigate their potential as antifungal, antibacterial, and antitumor agents. The modification of piperidinone derivatives allows fine-tuning of their properties .
Multicomponent Reactions (MCRs)
Multicomponent reactions involving piperidine derivatives enable efficient synthesis of complex molecules. Researchers combine multiple reactants in a single step to create diverse chemical libraries. MCRs using piperidines contribute to drug discovery and combinatorial chemistry .
Biological Evaluation and Pharmacological Activity
Scientists assess the biological effects of synthetic and natural piperidines. These evaluations include determining binding affinities, toxicity profiles, and pharmacokinetics. Researchers aim to identify potential drug candidates based on the piperidine scaffold. The compound may undergo rigorous testing to evaluate its therapeutic efficacy .
Propriétés
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-19(2,3)22-18(25)23-8-6-13(7-9-23)11-20-17(24)14-4-5-15-16(10-14)26-12-21-15/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,20,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTXQWJITPCUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

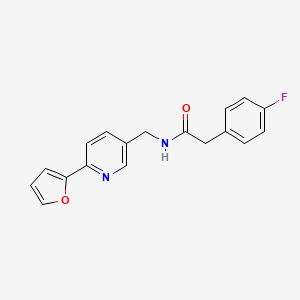
![3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2737553.png)
![3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2737554.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2737555.png)

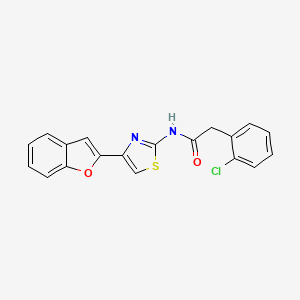
![N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2737561.png)
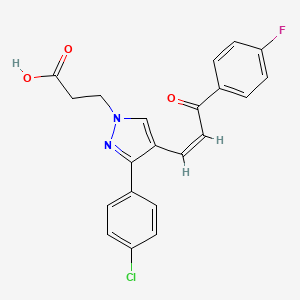
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2737564.png)
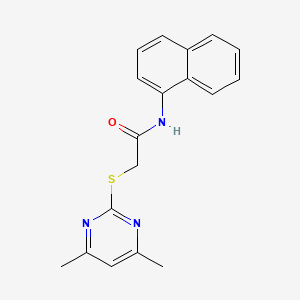
![3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione](/img/no-structure.png)
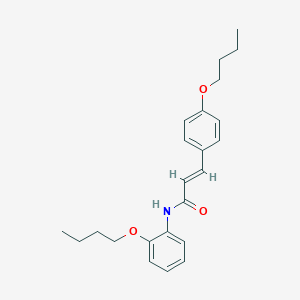

![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737570.png)